6-メトキシ-1H-インダゾール-3-アミン

概要

説明

6-methoxy-1H-indazol-3-amine is a compound that falls under the category of indazole derivatives . Indazole derivatives represent one of the most important heterocycles in drug molecules .

Synthesis Analysis

Indazole derivatives can be synthesized using various methods. Some strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

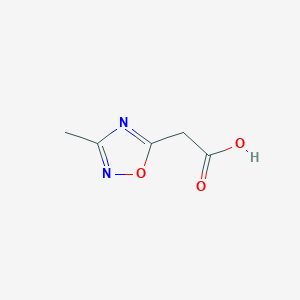

The molecular formula of 6-methoxy-1H-indazol-3-amine is C8H9N3O . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole. Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .Chemical Reactions Analysis

Indazole-containing compounds have a wide variety of medicinal applications as they possess a wide range of pharmacological activities . They have been used in the synthesis of various drugs .Physical and Chemical Properties Analysis

The physical form of 6-methoxy-1H-indazol-3-amine is a pale-yellow to yellow-brown solid . The average mass is 163.177 Da .科学的研究の応用

抗腫瘍活性

“6-メトキシ-1H-インダゾール-3-アミン”誘導体は、抗腫瘍剤としての可能性を評価するために合成され、評価されています。これらの化合物は、肺(A549)、慢性骨髄性白血病(K562)、前立腺(PC-3)、肝腫瘍(Hep-G2)細胞など、さまざまなヒト癌細胞株に対して阻害活性を示しています。 作用機序は、しばしばアポトーシスの誘導と細胞周期への影響を伴い、Bcl2ファミリーメンバーの阻害とp53/MDM2経路の阻害による可能性があります .

神経保護剤

“6-メトキシ-1H-インダゾール-3-アミン”を含むインダゾール誘導体は、その神経保護特性について研究されています。 これらの化合物は、末梢組織および中枢組織における神経伝達物質アミンを代謝するモノアミンオキシダーゼ(MAO)酵素を阻害することにより、神経精神障害および神経変性疾患の治療に有望であることが示されています .

作用機序

Target of Action

The primary target of 6-methoxy-1H-indazol-3-amine is the tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cell growth, differentiation, metabolism, and apoptosis .

Mode of Action

6-Methoxy-1H-indazol-3-amine acts as an effective hinge-binding fragment . In the case of Linifanib, a similar compound, it binds effectively with the hinge region of tyrosine kinase . This interaction with the target can lead to changes in the protein’s function, potentially inhibiting its activity and leading to desired therapeutic effects .

Biochemical Pathways

These include pathways related to cell growth, differentiation, and apoptosis . Therefore, the inhibition of tyrosine kinases can have downstream effects on these pathways.

Result of Action

6-Methoxy-1H-indazol-3-amine has shown promising anti-proliferative activity. For instance, one derivative of this compound exhibited potent inhibitory effects against the K562 cell line, a model for chronic myeloid leukemia . This compound was found to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .

将来の方向性

生化学分析

Biochemical Properties

It has been found that a derivative of 6-Methoxy-1H-indazol-3-amine exhibited good enzymatic inhibition . This suggests that 6-Methoxy-1H-indazol-3-amine may interact with various enzymes and proteins, potentially influencing biochemical reactions.

Cellular Effects

In terms of cellular effects, 6-Methoxy-1H-indazol-3-amine has been shown to have anti-proliferative activity in human colorectal cancer cells (HCT116) . It also suppressed the IDO1 protein expression . These findings suggest that 6-Methoxy-1H-indazol-3-amine can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It’s suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

6-methoxy-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-12-5-2-3-6-7(4-5)10-11-8(6)9/h2-4H,1H3,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNOSKPXFWPKCPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00613290 | |

| Record name | 6-Methoxy-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00613290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511225-17-5 | |

| Record name | 6-Methoxy-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00613290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl thieno[2,3-c]pyridine-2-carboxylate](/img/structure/B1603790.png)